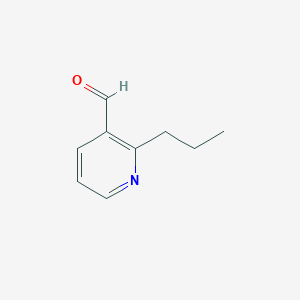
2-Propylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylnicotinaldehyde is an organic compound with the molecular formula C9H11NO It is a derivative of nicotinaldehyde, where a propyl group is attached to the second carbon of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 2-Propylnicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of nicotinaldehyde with a propyl halide in the presence of a base. Another method includes the oxidation of 2-propylnicotinyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-propylnicotinic acid followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2-Propylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-propylnicotinic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-propylnicotinyl alcohol, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Amines, hydroxylamine.
Major Products:
Oxidation: 2-Propylnicotinic acid.
Reduction: 2-Propylnicotinyl alcohol.
Substitution: Imines, oximes.
科学研究应用
2-Propylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-propylnicotinaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which are crucial intermediates in many biochemical pathways. Additionally, its ability to undergo redox reactions makes it a valuable compound in studying oxidative stress and related cellular processes.
相似化合物的比较
Nicotinaldehyde: The parent compound, differing by the absence of the propyl group.
2-Methylnicotinaldehyde: Similar structure with a methyl group instead of a propyl group.
2-Ethylnicotinaldehyde: Contains an ethyl group instead of a propyl group.
Uniqueness: 2-Propylnicotinaldehyde is unique due to its specific alkyl substitution, which can influence its reactivity and interaction with other molecules
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
2-propylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-7H,2,4H2,1H3 |
InChI 键 |
NGDZGEWXEXQCGC-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


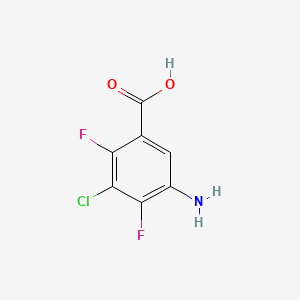
![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
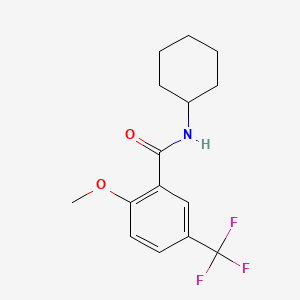
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide](/img/structure/B14780367.png)
![2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780371.png)
![6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)
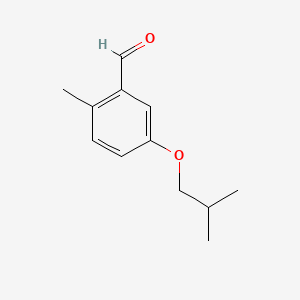
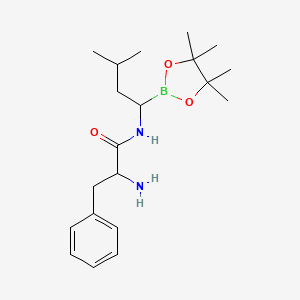
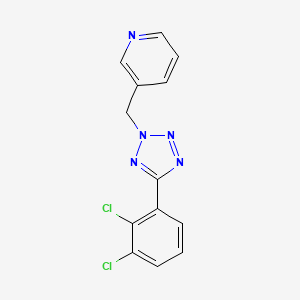


![Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium](/img/structure/B14780406.png)

![N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14780412.png)
